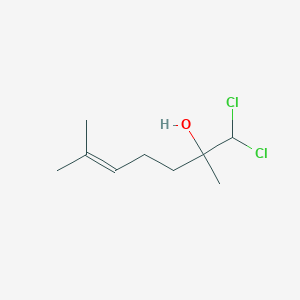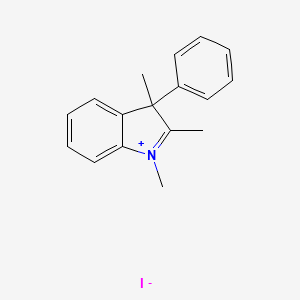
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide is a chemical compound belonging to the indolium family It is characterized by the presence of three methyl groups and a phenyl group attached to the indolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with iodobenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and requires heating at reflux temperature for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which have significant applications in organic synthesis and medicinal chemistry .
科学研究应用
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: A precursor in the synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another indolium compound with similar structural features but different applications.
2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide: Known for its non-linear optical properties .
Uniqueness
This compound stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
属性
CAS 编号 |
51167-73-8 |
|---|---|
分子式 |
C17H18IN |
分子量 |
363.24 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-3-phenylindol-1-ium;iodide |
InChI |
InChI=1S/C17H18N.HI/c1-13-17(2,14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
BLVILLJCRHQTTN-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C3=CC=CC=C3)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


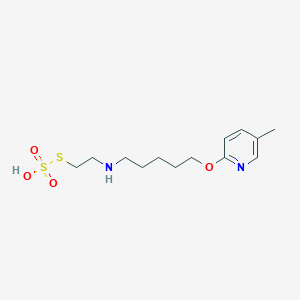
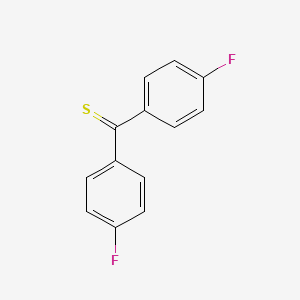
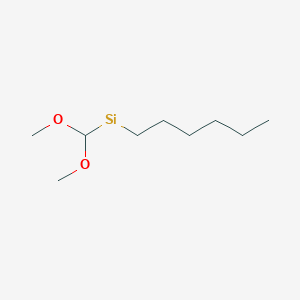
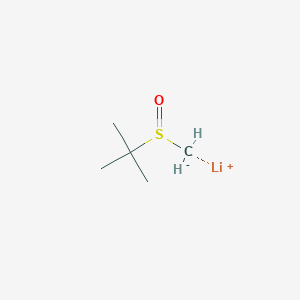


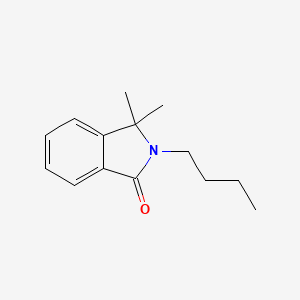

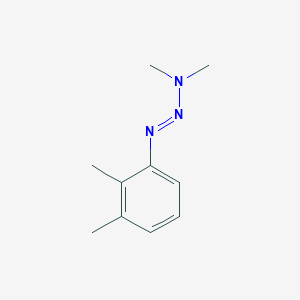
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
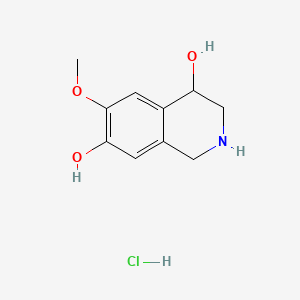
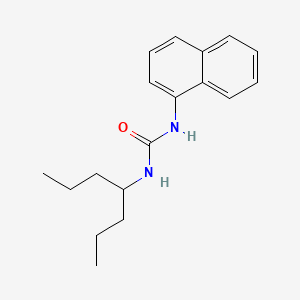
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)
